5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Overview
Description
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid typically involves the etherification and cyclization of appropriate precursors. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid include:
2-Methylbenzofuran-3-carboxylic acid: Lacks the ethoxy group at the 5-position.
5-Methoxy-2-methylbenzofuran-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group at the 5-position.
5-Ethoxybenzofuran-3-carboxylic acid: Lacks the methyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy group at the 5-position and the methyl group at the 2-position can enhance its interactions with certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADZSZNVASNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351739 | |
Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300673-97-6 | |
Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (E1) into chitosan nanofibers impact their antibiofilm properties against Pseudomonas aeruginosa?
A1: The research by [] investigated the use of E1 to chemically modify plasma-treated chitosan (PCh). These modified PCh-E1 materials were then used to create electrospun nanofibers. When tested against P. aeruginosa, a common biofilm-forming bacterium, the PCh-E1 nanofibers demonstrated superior antibiofilm activity compared to unmodified PCh nanofibers. This enhanced activity was observed through Quartz Crystal Microbalance (QCM) measurements, which revealed a significantly lower mass increase and a smaller negative frequency shift on QCM electrodes coated with PVA/PCh-E1 nanofibers compared to those coated with PVA/PCh nanofibers. These findings suggest that E1 plays a crucial role in reducing biofilm formation on the modified chitosan nanofibers. []
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